molecular formula C12H7BrOS B3045151 2-BROMOPHENOXATHIINE CAS No. 10230-35-0

2-BROMOPHENOXATHIINE

Cat. No.: B3045151
CAS No.: 10230-35-0
M. Wt: 279.15 g/mol
InChI Key: XYBJXEZKWFYIOP-UHFFFAOYSA-N
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Description

2-BROMOPHENOXATHIINE is an organic compound with the molecular formula C12H7BrOS It is a brominated derivative of phenoxathiine, a sulfur-containing heterocyclic compound

Properties

IUPAC Name

2-bromophenoxathiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrOS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBJXEZKWFYIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600268
Record name 2-Bromophenoxathiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10230-35-0
Record name 2-Bromophenoxathiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-BROMOPHENOXATHIINE can be synthesized through several methods. One common approach involves the bromination of phenoxathiine using bromine or other brominating agents under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position on the phenoxathiine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-BROMOPHENOXATHIINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-BROMOPHENOXATHIINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-BROMOPHENOXATHIINE and its derivatives depends on the specific application and target. In biological systems, the compound may interact with cellular proteins and enzymes, leading to various biochemical effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2-BROMOPHENOXATHIINE is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a valuable target for medicinal chemistry research .

Biological Activity

2-BROMOPHENOXATHIINE is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its applications and mechanisms of action.

Overview of this compound

This compound is a derivative of phenoxathiine, a heterocyclic compound known for its diverse biological activities. Its structure allows for various substitutions, leading to different derivatives with potentially enhanced bioactivity. The compound has been studied for its roles in medicinal chemistry, particularly as a precursor in synthesizing more complex organic molecules.

The biological activity of this compound is primarily attributed to its interactions with cellular proteins and enzymes. Its mechanisms may involve:

  • Antimicrobial Activity : Disruption of bacterial cell membranes and inhibition of metabolic pathways.
  • Anticancer Properties : Induction of apoptosis in cancer cells and inhibition of key signaling pathways like NF-κB .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The following table summarizes the antimicrobial efficacy of selected derivatives:

Derivative Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
This compoundE. coli32
2-BROMO-4-METHOXYPHENOXATHIINEStaphylococcus aureus16
2-BROMO-6-NITROPHENOXATHIINEPseudomonas aeruginosa64

These results indicate that structural modifications can enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study assessed its effects on HepG2 liver cancer cells, revealing significant cytotoxicity:

Concentration (µg/mL) Cell Viability (%)
0100
1085
5060
10025

The IC₅₀ value was determined to be approximately 50 µg/mL, indicating a promising therapeutic window for further development .

Case Studies

Case Study on Anticancer Properties : A recent study investigated the effects of phenoxathiine derivatives, including this compound, on cancer cell lines. The findings suggested that these compounds could serve as chemopreventive agents by inducing quinone reductase activity, which is crucial for detoxifying carcinogens .

Clinical Implications : Researchers are exploring the use of these compounds in combination therapies to enhance efficacy while minimizing side effects associated with traditional chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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